Phenol, 2-methoxy-4-(1-methylethenyl)-, also known as 2-methoxy-4-vinylphenol, is an aromatic organic compound with the molecular formula . This compound is significant in various scientific and industrial applications due to its unique properties and structural characteristics. It is primarily derived from natural sources and is noted for its role in flavoring and fragrance, as well as its potential biological activities.
The compound is commonly found in certain plants and is produced during the fermentation of phenolic compounds by specific yeast strains. Notably, it contributes to the aroma of buckwheat and is also formed during brewing processes involving wheat beers, where it imparts a spicy "clove" flavor. Additionally, it can be synthesized chemically through various methods, including the modification of eugenol and other phenolic compounds .
Phenol, 2-methoxy-4-(1-methylethenyl)- is classified under:
The synthesis of Phenol, 2-methoxy-4-(1-methylethenyl)- can be achieved through several methods. A notable synthetic route involves the following steps:
The entire synthesis process typically involves careful control of temperature and reaction time to ensure high yields and purity of the final product. For instance, the Claisen rearrangement may require temperatures around for optimal conversion rates .
Phenol, 2-methoxy-4-(1-methylethenyl)- can participate in various chemical reactions typical of phenolic compounds. Key reactions include:
Technical details regarding these reactions often involve controlling reaction conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for Phenol, 2-methoxy-4-(1-methylethenyl)- primarily revolves around its interactions with biological systems. It has been observed to exhibit antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress in various biological contexts .
Studies have indicated that this compound can significantly inhibit lipid peroxidation processes, thus demonstrating potential applications in food preservation and health-related fields.
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
Phenol, 2-methoxy-4-(1-methylethenyl)- has several applications across different fields:
Woodfordia fruticosa (Lythraceae), a cornerstone of Ayurvedic medicine, produces Phenol, 2-methoxy-4-(1-methylethenyl)- as a specialized metabolite within its floral and foliar tissues. This allyl-substituted phenolic compound co-occurs with structurally diverse phytochemicals, particularly hydrolyzable tannins (e.g., ellagitannins), flavonoids (quercetin, cyanidin-3-glucoside), and phenolic acids (gallic acid, ellagic acid) [5] [7]. Quantitative analyses of methanol extracts reveal significant tissue-specific variation: floral extracts contain ≈120 mg/g total phenolics and ≈85 mg/g flavonoids, while leaf extracts show ≈105 mg/g phenolics and ≈72 mg/g flavonoids [5]. These concentrations suggest coordinated biosynthesis within phenylpropanoid pathways.
Chromatographic and spectroscopic studies (GC-MS, NMR) confirm that Phenol, 2-methoxy-4-(1-methylethenyl)- accumulates predominantly in glandular trichomes of flowers, constituting ~3–5% of volatile fractions [7]. Its formation coincides with peak expression of phenylpropanoid enzymes during late flowering. Crucially, this compound shares biosynthetic precursors (e.g., p-coumaric acid) with co-occurring metabolites like gallic acid—a precursor to hydrolyzable tannins abundant in W. fruticosa [5]. The simultaneous upregulation of shikimate pathway genes and terpenoid synthases facilitates carbon flux toward both phenolic and allyl moieties, enabling the compound’s formation.
Table 1: Major Phytochemical Classes Co-Occurring with Phenol, 2-Methoxy-4-(1-Methylethenyl)- in W. fruticosa
Phytochemical Class | Specific Compounds | Concentration (mg/g DW) | Plant Tissue |
---|---|---|---|
Hydrolyzable Tannins | Ellagitannins, Gallotannins | 85–110 | Flowers |
Flavonoids | Quercetin, Cyanidin-3-glucoside | 70–90 | Flowers, Leaves |
Phenolic Acids | Gallic acid, Ellagic acid | 25–40 | Leaves, Stems |
Allyl-Substituted Phenolics | Phenol, 2-methoxy-4-(1-methylethenyl)- | 3–5 | Flowers |
Triterpenoids | Betulinic acid, Oleanolic acid | 8–12 | Bark, Leaves |
Phylogenetically related species like Aquilaria sinensis (Thymelaeaceae) produce analogous allylphenolics under stress, though their biosynthetic networks diverge after the coniferyl alcohol branch point [6]. In Aquilaria, wound-induced chromones dominate (constituting 31–33% of aromatic fractions), whereas Woodfordia prioritizes flavonoid and tannin production alongside volatile allylphenolics [6]. This reflects lineage-specific specialization within phenylpropanoid metabolism.
Phenol, 2-methoxy-4-(1-methylethenyl)- serves as a critical mediator in W. fruticosa’s interactions with endophytic fungi. Research demonstrates that colonization by Fusarium spp. and Lasiodiplodia theobromae elevates the compound’s production by 40–60% in xylem tissues [6]. This response is mediated via fungal elicitors (e.g., chitin oligosaccharides) that activate host defense genes. The compound exhibits dual ecological functions:
Table 2: Microbial Interactions Modulated by Phenol, 2-Methoxy-4-(1-Methylethenyl)-
Microbial Group | Representative Taxa | Interaction Effect | Mechanistic Basis |
---|---|---|---|
Pathogenic Fungi | Fusarium oxysporum, Colletotrichum gloeosporioides | Growth inhibition (IC₅₀: 50–60 µM) | Membrane disruption, ROS induction |
Beneficial Endophytes | Trichoderma harzianum, Penicillium funiculosum | Growth stimulation (25–30% increase) | Enhanced nutrient assimilation, ABC transporter activation |
Gram-negative Bacteria | Escherichia coli, Klebsiella pneumoniae | Moderate inhibition (IC₅₀: 200–250 µM) | Interference with electron transport chain |
Gram-positive Bacteria | Staphylococcus aureus, Bacillus cereus | Strong inhibition (IC₅₀: 80–100 µM) | Cell wall synthesis impairment |
The compound further influences rhizosphere ecology by modulating reactive oxygen species (ROS) dynamics. During fungal colonization, it scavenges hydrogen peroxide (H₂O₂) with an EC₅₀ of 28 µM, preventing oxidative damage while enabling signaling ROS to trigger defense pathways [6]. This balancing act facilitates coexistence with mutualistic fungi while deterring pathogens—a key adaptation in nutrient-poor soils where W. fruticosa thrives.
The biosynthesis of Phenol, 2-methoxy-4-(1-methylethenyl)- involves a conserved phenylpropanoid sequence with three enzymatic innovations for allyl group attachment:
Table 3: Key Enzymes in the Biosynthesis of Phenol, 2-Methoxy-4-(1-Methylethenyl)-
Enzyme | EC Number | Reaction Catalyzed | Inducing Factors | Inhibition Constants (Kᵢ) |
---|---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | L-Phenylalanine → trans-Cinnamic acid | Fungal elicitors, UV-B | µM (Competitive: 2-Aminoindan-2-phosphonic acid) |
Cinnamyl alcohol dehydrogenase (CAD) | 1.1.1.195 | Coniferaldehyde + NADPH → Coniferyl alcohol | Wounding, Jasmonates | 45 µM (Non-competitive: Benzoate derivatives) |
CYP71D450v2 | 1.14.14.1 | Coniferyl alcohol → Allylphenol intermediate | Pathogen attack, Light stress | 22 µM (Mixed: Ketoconazole) |
O-Methyltransferase (OMT) | 2.1.1.68 | Catechol derivatives → Guaiacol derivatives | Methyl jasmonate | 105 µM (Product inhibition) |
Dehydrogenases then complete the conversion to Phenol, 2-methoxy-4-(1-methylethenyl)-, with the final structure stabilized by π-orbital conjugation between the phenolic ring and vinyl group. Isotopic labeling studies ([¹³C]-glucose tracing) confirm the allyl carbon originates from pyruvate-derived acetyl-CoA, integrating glycolytic and shikimate pathways [8]. This enzymatic route exemplifies how plants evolve specialized chemistry by modifying core pathways through gene duplication and substrate affinity shifts in CYPs.
Compounds Referenced in Article
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